
(3,3-Difluoroprop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₂. It is a derivative of benzene, where a difluoropropynyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-1-yn-1-yl)benzene typically involves the difluoromethylation of terminal alkynes. One common method is the copper-mediated oxidative difluoromethylation of terminal alkynes using TMSCF₂H (trimethylsilyl difluoromethyl) as the difluoromethylating agent. The reaction is carried out in the presence of tBuOK (potassium tert-butoxide) and CuI (copper iodide) in DMF (dimethylformamide) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoropropynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the difluoropropynyl group can lead to the formation of difluoropropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
(3,3-Difluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its difluoropropynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-3,3-difluoroprop-1-yn-1-yl)benzene: Similar structure but with a bromine atom instead of a hydrogen atom on the difluoropropynyl group.
3,3-Difluoroprop-1-ynylbenzene: A closely related compound with similar chemical properties.
Uniqueness
(3,3-Difluoroprop-1-yn-1-yl)benzene is unique due to its difluoropropynyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
183996-62-5 |
|---|---|
Molecular Formula |
C9H6F2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
3,3-difluoroprop-1-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
FDNDCTGQALWZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


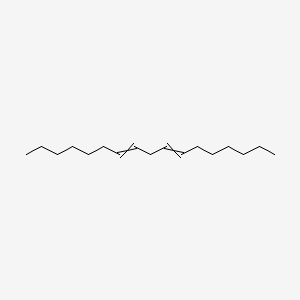
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
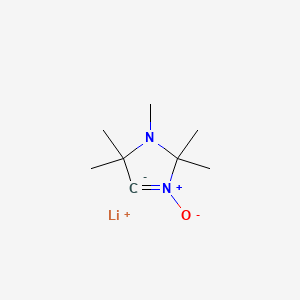
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)

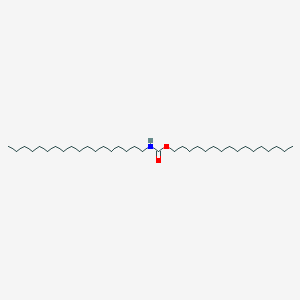

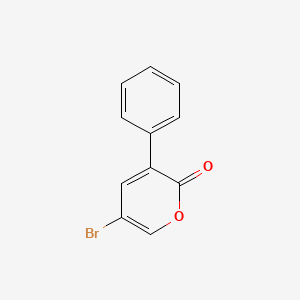
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
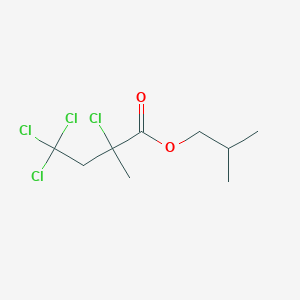
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
